5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The synthesis of PPs has been widely studied , and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Scientific Research Applications
Anti-Mycobacterial Activity
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, showing significant promise in the treatment of Mycobacterium tuberculosis (M.tb). The structure-activity relationship studies of these derivatives highlight their potential as inhibitors of M.tb due to their potent in vitro growth inhibition capabilities, low hERG liability, and good stability in mouse/human liver microsomes (Sutherland et al., 2022).
A2A Adenosine Receptor Antagonism
Another application of pyrazolo[1,5-a]pyrimidin-7-amine derivatives is their role as high-affinity and selective antagonists for the human A2A adenosine receptor (AR). These derivatives, exemplified by compounds like SCH 442416, have been utilized to extend ether-linked chain substituents, achieving potent and selective A2A AR antagonism. This feature has implications for the development of pharmacological probes for studying the A2A AR, highlighting the derivatives' utility in understanding adenosine-mediated physiological processes (Kumar et al., 2011).
Synthesis in Aqueous Media under Ultrasound Irradiation
The synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives has been enhanced by the use of ultrasound in aqueous media. This method involves a regioselective synthesis approach that provides an efficient route to highly substituted derivatives, offering a versatile methodology for the synthesis of novel compounds with potential biological activities (Kaping et al., 2020).
Bioactivity and Pharmacophore Identification
The synthesis of pyrazole derivatives, including this compound derivatives, has led to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. These findings are pivotal in drug discovery, enabling the development of new therapeutic agents with targeted bioactivity (Titi et al., 2020).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which it belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the study of intracellular processes and chemosensors , suggesting they may interact with various biochemical pathways.
Pharmacokinetics
The solubility of pyrazolo[1,5-a]pyrimidines in green solvents has been noted , which could potentially impact their bioavailability.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been used in the study of the dynamics of intracellular processes , suggesting they may have significant cellular effects.
Action Environment
It’s known that the stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry , and their structural diversity allows a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine are largely determined by its structure and the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound
Cellular Effects
Given its photophysical properties, it may be used as a fluorescent probe for studying the dynamics of intracellular processes
Molecular Mechanism
Its photophysical properties suggest that it may interact with biomolecules in a way that influences absorption/emission intensities
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have good photobleaching performance when continuously excited at certain wavelengths
Properties
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCHFXFAEOICMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C(=C(N2N=C1)N)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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